N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of various functional groups, including a furan ring, a triazole ring, and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and triazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the
Properties
Molecular Formula |
C15H12ClFN4O2S |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
(E)-1-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C15H12ClFN4O2S/c1-24-15-20-18-9-21(15)19-7-11-2-3-12(23-11)8-22-10-4-5-14(17)13(16)6-10/h2-7,9H,8H2,1H3/b19-7+ |
InChI Key |
SWEIIYZRYKALBA-FBCYGCLPSA-N |
Isomeric SMILES |
CSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
CSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.